molecular formula C26H24P2 B1253435 (Ethane-1,1-diyl)bis(diphenylphosphane) CAS No. 28240-60-0

(Ethane-1,1-diyl)bis(diphenylphosphane)

Cat. No.: B1253435
CAS No.: 28240-60-0
M. Wt: 398.4 g/mol
InChI Key: UAXNXOMKCGKNCI-UHFFFAOYSA-N
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Description

(Ethane-1,1-diyl)bis(diphenylphosphane) is a bisphosphine ligand featuring two diphenylphosphine groups attached to the same carbon atom of an ethane backbone. Its IUPAC name reflects the geminal arrangement of the phosphorus atoms (i.e., both bonded to one carbon atom).

Properties

CAS No.

28240-60-0

Molecular Formula

C26H24P2

Molecular Weight

398.4 g/mol

IUPAC Name

1-diphenylphosphanylethyl(diphenyl)phosphane

InChI

InChI=1S/C26H24P2/c1-22(27(23-14-6-2-7-15-23)24-16-8-3-9-17-24)28(25-18-10-4-11-19-25)26-20-12-5-13-21-26/h2-22H,1H3

InChI Key

UAXNXOMKCGKNCI-UHFFFAOYSA-N

SMILES

CC(P(C1=CC=CC=C1)C2=CC=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4

Canonical SMILES

CC(P(C1=CC=CC=C1)C2=CC=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4

Synonyms

is(diphenylphosphine)ethane
bis(diphenylphosphino)ethane
DPPE cpd

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Bisphosphine Ligands

Compound Name Structure Description Coordination Mode Applications References
(Ethane-1,1-diyl)bis(diphenylphosphane) Geminal bisphosphine with ethane backbone Bidentate or bridging Understudied; inferred use in catalysis
1,2-bis(diphenylphosphino)ethane (dppe) Vicinal bisphosphine (1,2-ethanediyl backbone) Bidentate Cross-coupling, hydrogenation
Methylenebis(diphenylphosphane) (dppm) Methylene-bridged bisphosphine (CH₂ backbone) Bridging or chelating Cluster complexes, catalysis
1,3-bis(diphenylphosphino)propane (dppp) 1,3-propanediyl bisphosphine Bidentate Catalysis, coordination chemistry

Key Comparisons:

Structural Differences: Geminal vs. Vicinal Arrangement: Unlike dppe (1,2-ethanediyl) or dppp (1,3-propanediyl), the target compound’s 1,1-diyl structure creates a more compact geometry with shorter internuclear distances between phosphorus atoms. Backbone Flexibility: The ethane-1,1-diyl backbone is less flexible than dppp’s propane chain, which could restrict conformational mobility in metal complexes .

Coordination Chemistry :

  • Chelation vs. Bridging : While dppe and dppp typically act as bidentate chelators, the geminal structure of (Ethane-1,1-diyl)bis(diphenylphosphane) may allow bridging between metal centers or unconventional coordination geometries, similar to dppm’s bridging behavior in polynuclear complexes .
  • Electronic Effects : The electron-donating capacity of phenyl groups in all these ligands is comparable, but steric hindrance around the metal center may vary significantly due to spatial arrangement .

Catalytic Applications: Nickel-Catalyzed Reactions: Triphosphine ligands with ethane-diyl backbones, such as those in and , are effective in nickel-catalyzed hydrogenation of alkynes to alkenes. The target compound’s geminal structure could similarly stabilize nickel intermediates but with altered selectivity .

Research Findings and Implications

  • Synthetic Challenges : The synthesis of geminal bisphosphines may require specialized precursors or conditions, as evidenced by the multi-step procedures for related triphosphine ligands .

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